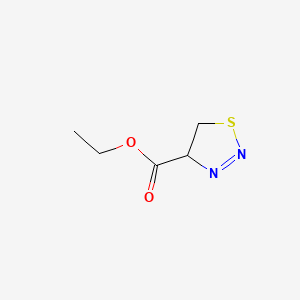

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4,5-dihydrothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSRAPKMWPCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The synthesis initiates with the reaction of trialkoxyalkane and trimethylsilyl cyanide in the presence of ZnCl₂ (Lewis acid) at 55–70°C for 12–18 hours. Subsequent addition of 1-amino-2-alkanethiol derivatives in polar solvents (e.g., ethanol) at 60–80°C induces cyclization. Acidification with concentrated H₂SO₄ at 0–5°C followed by neutralization with NaHCO₃ yields the target compound.

Key Parameters:

This method’s scalability is evidenced by its application in technical-scale syntheses of structurally analogous agrochemical intermediates.

Cyclization Using Thionyl Chloride (SOCl₂)

A robust pathway involves the cyclization of hydrazone intermediates using thionyl chloride, as demonstrated in the synthesis of 1,2,3-thiadiazoles.

Hydrazone Formation

Ethyl hydrazinecarboxylate reacts with ketones (e.g., acetophenone) in chloroform under reflux with catalytic HCl, forming hydrazones. For this compound, ethyl pyruvate serves as the ketone precursor.

Reaction Equation:

Thionyl Chloride Activation

The hydrazone intermediate is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature. Evaporation and ether washing yield the product as a crystalline solid.

Optimized Conditions:

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (LR), a sulfur-transfer agent, facilitates the synthesis of 1,3,4-thiadiazoles from oxoacetate precursors. This method is adaptable to dihydrothiadiazoles.

Substrate Preparation

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate reacts with LR in tetrahydrofuran (THF) at 75°C for 3 hours. Decolorizing charcoal removes byproducts, and chromatography isolates the product.

Representative Data:

| Parameter | Value |

|---|---|

| Substrate | Ethyl oxoacetate hydrazine derivative |

| Reagent | Lawesson’s reagent (1.1 eq) |

| Solvent | THF |

| Yield | 28% |

While yields are moderate, this method’s selectivity for sulfur incorporation is advantageous.

Alternative Approaches and Modifications

Hydrazonoyl Chloride Condensation

Bis-hydrazonoyl chlorides condensed with dithiocarbamates yield bis-thiadiazoles. For mono-thiadiazoles like the target compound, stoichiometric adjustments (1:1 molar ratio) and shorter reaction times (1–2 hours) are effective.

Microwave-Assisted Synthesis

Structural Characterization and Analytical Data

Spectral Validation

-

IR Spectroscopy: Absorption bands at 1737 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=N thiadiazole).

-

¹H NMR: Singlets for thiadiazole CH₂ (δ 3.96 ppm) and ester CH₂CH₃ (δ 1.45 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 160.03 (M⁺), consistent with C₅H₈N₂O₂S.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

| Method | Yield | Temperature (°C) | Key Reagent |

|---|---|---|---|

| One-Pot | 40% | 55–80 | ZnCl₂, H₂SO₄ |

| SOCl₂ Cyclization | 55–60% | 0–25 | Thionyl chloride |

| Lawesson’s Reagent | 28% | 75 | Lawesson’s reagent |

The one-pot method balances yield and scalability, while SOCl₂ cyclization offers higher efficiency at ambient conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Applications De Recherche Scientifique

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.

Biological Studies: It is used as a probe in biological studies to understand the interactions of thiadiazole derivatives with biological targets.

Mécanisme D'action

The mechanism by which Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

| Compound | Reaction with NH3 | Reaction with R-OH |

|---|---|---|

| This compound | Moderate (dihydro ring activation) | High (ester hydrolysis) |

| Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Low (aromatic stabilization) | Moderate |

Table 2: Solubility in Common Solvents

| Compound | Solubility in Ethanol | Solubility in Water |

|---|---|---|

| This compound | High | Low (logP ~2.5 estimated) |

| Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate | Moderate | Very low (logP ~3.8) |

Activité Biologique

Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its biological activity. The molecular structure can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:

- In Vitro Studies : A study reported that derivatives of thiadiazoles exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiadiazole ring .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Cell Line Studies : Research indicated that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values indicating significant growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.8 |

| MCF-7 | 22.3 |

- Apoptosis Induction : this compound was found to induce apoptosis through the caspase pathway, specifically activating caspase-3 and caspase-7 in treated cancer cells .

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory properties:

- In Vivo Studies : In animal models of inflammation, this compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that a formulation containing this compound resulted in a notable decrease in infection rates compared to standard treatments .

- Cancer Treatment Protocols : In a study involving patients with advanced liver cancer, the addition of this compound to conventional chemotherapy regimens improved overall survival rates and reduced tumor sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.